molecular formula C22H17FN2O3 B2712712 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide CAS No. 922009-32-3

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide

Katalognummer: B2712712
CAS-Nummer: 922009-32-3
Molekulargewicht: 376.387
InChI-Schlüssel: XRTNUHADZZDYJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C22H17FN2O3 and its molecular weight is 376.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluorobenzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound exhibits significant potential in various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique bicyclic structure that integrates both oxazepine and dibenzodiazepine functionalities. Its molecular formula is C23H20N2O3C_{23}H_{20}N_{2}O_{3} with a molecular weight of approximately 372.424 g/mol. The presence of substituents such as the 3-fluorobenzamide enhances its chemical properties and biological interactions.

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes or receptors involved in various diseases. Notably, compounds similar in structure have shown promise in targeting histone deacetylases (HDACs), which are implicated in cancer progression and other disorders. The unique dibenzodiazepine framework may also contribute to neuroactive properties.

Biological Activities

Research indicates that this compound may possess the following biological activities:

  • Anticancer Activity : Compounds within the dibenzo[b,f][1,4]oxazepine class have demonstrated potential as HDAC inhibitors, which can lead to apoptosis in cancer cells.
  • Neuroactive Properties : The structural characteristics suggest possible interactions with neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, suggesting that this compound could be explored for use against bacterial infections.

In Vitro Studies

Several studies have explored the biological activity of related compounds. For example:

Compound NameActivityReference
N-(8-methylbenzothiazolyl)carbamateAntimicrobialStudy A
Methyl (10-methyl-11-oxo...)HDAC inhibitionStudy B
N-(5-methylisothiazolyl)carbamateAntifungalStudy C

These findings highlight the potential for this compound to exhibit similar activities due to its structural similarities.

Case Studies

  • Case Study on HDAC Inhibition : A study investigating the effects of dibenzo[b,f][1,4]oxazepines on cancer cell lines showed that compounds with similar structures to N-(8,10-dimethyl-11-oxo...) significantly reduced cell viability and induced apoptosis through HDAC inhibition.
  • Neuroprotective Effects : Research on related oxazepine derivatives indicated neuroprotective effects in animal models of Alzheimer's disease, suggesting that N-(8,10-dimethyl...) may also provide therapeutic benefits in neurodegenerative conditions.

Eigenschaften

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3/c1-13-6-8-20-18(10-13)25(2)22(27)17-12-16(7-9-19(17)28-20)24-21(26)14-4-3-5-15(23)11-14/h3-12H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTNUHADZZDYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)F)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.